N-(4-{2-(1-cyclopropylpiperidin-4-yl)-4-[3-(2,5-difluorobenzenesulfonylamino)-2-fluorophenyl]thiazol-5-yl}-pyridin-2-yl)acetamide is a diarylthiazole derivative developed as part of a research project aimed at finding inhibitors of B-Raf []. B-Raf is a key protein kinase involved in the MAPK signaling pathway, which is often dysregulated in various cancers.
The paper describes the synthesis of N-(4-{2-(1-cyclopropylpiperidin-4-yl)-4-[3-(2,5-difluorobenzenesulfonylamino)-2-fluorophenyl]thiazol-5-yl}-pyridin-2-yl)acetamide as the culmination of an optimization program focusing on a previously discovered thiazole derivative []. This optimization program targeted modifications of the R1 and R2 groups attached to the core thiazole scaffold. While the specific synthetic steps for this molecule aren't detailed, the paper emphasizes achieving desirable properties such as high potency, selectivity for B-Raf, favorable ADME (absorption, distribution, metabolism, excretion) properties, and minimized hERG inhibition (a potential cardiac safety concern).
N-(4-{2-(1-cyclopropylpiperidin-4-yl)-4-[3-(2,5-difluorobenzenesulfonylamino)-2-fluorophenyl]thiazol-5-yl}-pyridin-2-yl)acetamide acts as a potent and selective inhibitor of B-Raf, particularly the V600E and V600D mutant forms commonly found in cancer cells []. By inhibiting B-Raf, this compound disrupts the MAPK signaling pathway, ultimately leading to the inhibition of cancer cell proliferation. Notably, this compound shows a weaker "paradoxical" activation of MEK (another kinase downstream in the pathway) in cells with normal B-Raf compared to other known B-Raf inhibitors. This suggests a potentially reduced risk of undesired effects in non-cancerous cells.
The primary application of N-(4-{2-(1-cyclopropylpiperidin-4-yl)-4-[3-(2,5-difluorobenzenesulfonylamino)-2-fluorophenyl]thiazol-5-yl}-pyridin-2-yl)acetamide, as explored in the research, is as a potential anticancer therapeutic agent []. Its ability to selectively inhibit mutant B-Raf, coupled with its favorable pharmacological properties, makes it a promising candidate for preclinical development and potential future clinical trials.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0